2-Amino-3-(morpholinomethyl)pyridine
Overview
Description
2-Amino-3-(morpholinomethyl)pyridine is a pyridine derivative with the CAS Number: 1250814-06-2. It has a molecular weight of 193.25 and its IUPAC name is 3-(4-morpholinylmethyl)-2-pyridinamine . It is a white to brown solid .
Molecular Structure Analysis
The InChI code for 2-Amino-3-(morpholinomethyl)pyridine is 1S/C10H15N3O/c11-10-9 (2-1-3-12-10)8-13-4-6-14-7-5-13/h1-3H,4-8H2, (H2,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Amino-3-(morpholinomethyl)pyridine is a white to brown solid . It has a molecular weight of 193.25 . The compound should be stored at +4C .Scientific Research Applications
Application in Medicinal Chemistry
- Summary of the Application: 2-Amino-3-(morpholinomethyl)pyridine is a chemical compound that has been studied for its potential anti-inflammatory effects . It is part of a larger class of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
- Methods of Application or Experimental Procedures: The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation . The target compounds were evaluated in mouse peritoneal cells via in vitro NO analysis .
- Results or Outcomes: Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Application in Drug Discovery
- Summary of the Application: 2-Aminopyridine, a class of compounds to which 2-Amino-3-(morpholinomethyl)pyridine belongs, is known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . 2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .
- Methods of Application or Experimental Procedures: The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions . Moreover, the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .
- Results or Outcomes: This manuscript is a quick review of such pharmacophores derived from 2-aminopyridine .
Safety And Hazards
properties
IUPAC Name |
3-(morpholin-4-ylmethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-10-9(2-1-3-12-10)8-13-4-6-14-7-5-13/h1-3H,4-8H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWBNLUHUZTJGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(N=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(morpholinomethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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